

# Salfredin B11: A Comprehensive Technical Guide to its Discovery, Origin, and Biological Activity

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Compound of Interest		
Compound Name:	Salfredin B11	
Cat. No.:	B12763752	Get Quote

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## **Abstract**

**Salfredin B11** is a naturally occurring 1-benzopyran derivative first identified in the seeds of Nigella glandulifera. This document provides a detailed overview of the discovery, origin, and biological properties of **Salfredin B11**. It includes a summary of its cytotoxic activity against various human cancer cell lines, with a focus on hepatocellular carcinoma (HepG2). Detailed experimental protocols for its isolation and cytotoxicity assessment are provided, along with a discussion of its potential mechanism of action based on the known activities of related benzopyran compounds.

# **Discovery and Origin**

**Salfredin B11** was first isolated and characterized in 2015 by a team of researchers led by Sun as part of an investigation into the chemical constituents of the seeds of Nigella glandulifera Freyn et Sint.[1]. This plant, belonging to the Ranunculaceae family, is a traditional Uyghur medicine, and its seeds are known to contain a variety of bioactive compounds[1]. In the study by Sun et al., **Salfredin B11** was identified as compound 4 among four phenolic compounds isolated from the ethanolic extract of N. glandulifera seeds[1]. Its structure was elucidated through comprehensive spectroscopic analysis, including High-Resolution Electrospray



Ionization Mass Spectrometry (HR-ESI-MS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy[1].

Table 1: Physicochemical Properties of Salfredin B11

Property	Value	Reference
Molecular Formula	C13H12O4	[1]
Molecular Weight	232.23 g/mol	
Class	2,2-dimethyl-1-benzopyran	_

# **Biological Activity**

**Salfredin B11** has demonstrated selective cytotoxic activity against human cancer cell lines. The initial investigation by Sun et al. evaluated its in vitro cytotoxicity against four human cancer cell lines: Bel7402 (hepatocellular carcinoma), HepG2 (hepatocellular carcinoma), HCT-8 (ileocecal adenocarcinoma), and A549 (lung carcinoma).

## **Cytotoxicity Data**

The cytotoxic effects of **Salfredin B11** were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The results, presented as IC<sub>50</sub> values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below. 5-Fluorouracil (5-FU) was used as a positive control.

Table 2: In Vitro Cytotoxicity of **Salfredin B11** (IC<sub>50</sub> in μM)

Compound	Bel7402	HepG2	НСТ-8	A549
Salfredin B11	35.6 ± 1.8	15.4 ± 0.9	42.3 ± 2.1	58.7 ± 3.2
5-Fluorouracil	25.4 ± 1.5	30.8 ± 1.7	18.9 ± 1.1	45.6 ± 2.5

Data sourced from Sun et al., 2015.



The data indicates that **Salfredin B11** exhibits its most potent cytotoxic activity against the HepG2 cell line, with an IC<sub>50</sub> value of 15.4  $\pm$  0.9  $\mu$ M.

# Potential Mechanism of Action and Signaling Pathways

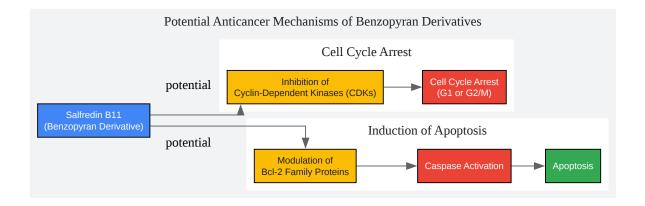
While the specific signaling pathways modulated by **Salfredin B11** have not yet been fully elucidated, the broader class of benzopyran derivatives is known to exert anticancer effects through various mechanisms. These often include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Potential signaling pathways that may be influenced by **Salfredin B11**, based on the activities of similar compounds, include:

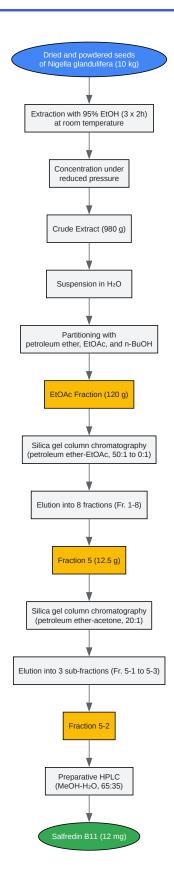
- Apoptosis Induction: Benzopyran derivatives have been shown to induce apoptosis by
  modulating the expression of key regulatory proteins such as those in the Bcl-2 family (e.g.,
  downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein
  Bax). This leads to the activation of caspases, a family of proteases that execute the
  apoptotic process.
- Cell Cycle Arrest: These compounds can also cause cell cycle arrest, often at the G1 or G2/M phase, by interfering with the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.

Further research is required to determine the precise molecular targets and signaling cascades affected by **Salfredin B11** in cancer cells.









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### References

- 1. New phenolic compounds from the seeds of Nigella glandulifera and their inhibitory activities against human cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
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